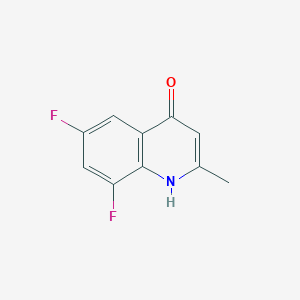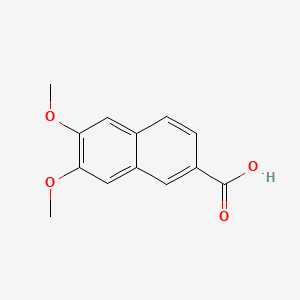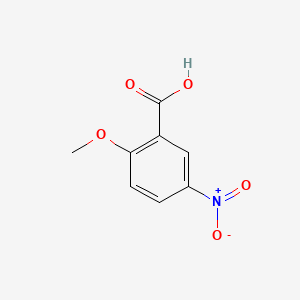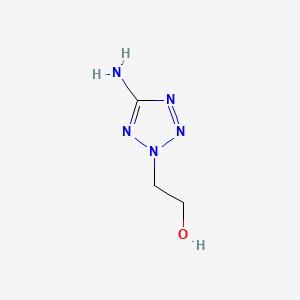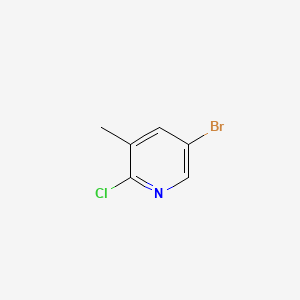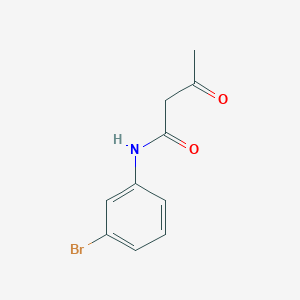
N-ベンゾイル-L-プロリン
概要
説明
N-Benzoyl-L-proline is an organic compound with the molecular formula C12H13NO3. It is a derivative of L-proline, an amino acid, where the amino group is protected by a benzoyl group. This compound is often used in organic synthesis and as a building block in the preparation of various pharmaceuticals and biologically active molecules.
科学的研究の応用
N-Benzoyl-L-proline has a wide range of applications in scientific research:
Biology: In biological studies, it serves as a model compound for studying enzyme-substrate interactions and protein folding.
作用機序
Target of Action
N-Benzoyl-L-proline, also known as 1-benzoyl-L-proline, is a complex organic compound. It’s known that proline derivatives can interact with various proteins and enzymes, influencing their function and activity .
Mode of Action
It’s known that proline derivatives can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or participating in enzymatic reactions . The specific interactions of N-Benzoyl-L-proline with its targets and the resulting changes would require further investigation.
Biochemical Pathways
For instance, proline metabolism is linked to the respiratory electron transport chain and can generate reactive oxygen species (ROS), which are involved in various signaling pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化学分析
Biochemical Properties
N-Benzoyl-L-proline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it is involved in proline metabolism, which refers to the enzyme-catalyzed inter-conversion of L-proline and L-glutamate . The biosynthetic and catabolic arms of this process have distinct enzymes but share the common intermediate Δ1-pyrroline-5-carboxylate (P5C) and its hydrolysis product, L-glutamate-γ-semialdehyde (GSAL) .
Cellular Effects
It is known that proline metabolism, which N-Benzoyl-L-proline is involved in, features prominently in the unique metabolism of cancer cells .
Molecular Mechanism
The molecular mechanism of action of N-Benzoyl-L-proline is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in the context of proline metabolism, the cycling of proline and Δ1-pyrroline-5-carboxylate through the proline metabolic cycle impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria .
Metabolic Pathways
N-Benzoyl-L-proline is involved in the metabolic pathway of proline metabolism . This pathway involves various enzymes and cofactors, and it can affect metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions
N-Benzoyl-L-proline can be synthesized through several methods. One common approach involves the reaction of L-proline with benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine. The reaction typically proceeds under mild conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of N-Benzoyl-L-proline may involve more scalable processes, such as continuous flow chemistry or the use of automated synthesis equipment. These methods ensure higher yields and purity while reducing the production time and cost .
化学反応の分析
Types of Reactions
N-Benzoyl-L-proline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
類似化合物との比較
Similar Compounds
N-Benzyl-L-proline: Similar in structure but with a benzyl group instead of a benzoyl group.
N-Acetyl-L-proline: Contains an acetyl group instead of a benzoyl group.
L-Proline: The parent amino acid without any protective groups.
Uniqueness
N-Benzoyl-L-proline is unique due to the presence of the benzoyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in asymmetric synthesis and as a chiral auxiliary. Its ability to undergo various chemical transformations also enhances its versatility in organic synthesis .
特性
IUPAC Name |
(2S)-1-benzoylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h1-3,5-6,10H,4,7-8H2,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYKQWFHJOBBAO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426281 | |
| Record name | N-Benzoyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5874-58-8 | |
| Record name | 1-Benzoyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5874-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 164034 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005874588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzoyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that N-Benzoyl-L-proline-L-phenylalanine-L-arginine-p-nitroanilide is used as a substrate for a plasma kallikrein. What is the significance of observing its amidolysis in this context?
A1: N-Benzoyl-L-proline-L-phenylalanine-L-arginine-p-nitroanilide serves as a chromogenic substrate for enzymes like plasma kallikrein. [] Amidolysis of this compound by kallikrein releases p-nitroaniline, a colored product. Monitoring the appearance of this color allows researchers to measure the enzyme's activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


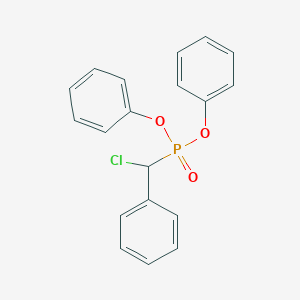
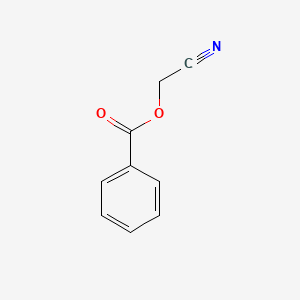
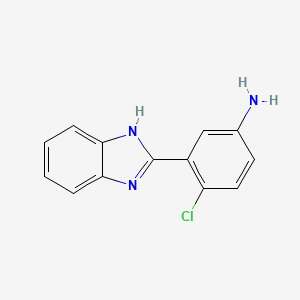
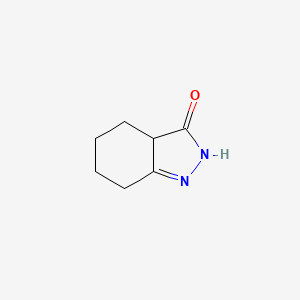
![4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol](/img/structure/B1331463.png)
![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)
![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)
![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)
